Benzo[1,2-b:4,5-b']dithiophene-4,8-dione
Overview
Description
Synthesis Analysis
The efficient synthesis of benzo[1,2-b:4,5-b']dithiophene-4,8-dione has been developed through straightforward chemical processes. This synthesis enables the production of the dione, which can undergo various chemical transformations to yield molecules suitable for π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).
Molecular Structure Analysis
The molecular structure of benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives has been explored, revealing insights into electronic properties, crystal packing, and charge transport mechanisms. These investigations involve synthetic strategies to modify the conjugation length and electron affinity of the base molecular structure, providing a basis for understanding the material's electronic band structures and charge-carrier transport properties (Getmanenko et al., 2013).
Chemical Reactions and Properties
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione undergoes various chemical reactions that enable its transformation into precursors for advanced materials. These reactions facilitate the generation of diverse molecules that are crucial for the development of π-conjugated materials, significantly impacting the field of organic electronics by providing versatile building blocks for semiconductor devices.
Physical Properties Analysis
The physical properties of benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its derivatives have been extensively studied, particularly in the context of organic solar cells. These investigations include the analysis of molecular orbital energy levels, which are instrumental in achieving high open-circuit voltage (Voc) and power conversion efficiency (PCE) in organic solar cells. The compound's suitability for such applications is evidenced by its low-lying highest occupied molecular orbital energy level, contributing to a high Voc when used in solar cell devices (Ye et al., 2020).
Scientific Research Applications
Photovoltaic Performance Enhancement : Fluorine substitution in terpolymers based on benzo[1,2-c:4,5-c']dithiophene-4,8-dione and benzothiadiazole units enhances photovoltaic performance. This improvement is attributed to better intermolecular interactions and planarization (Kini et al., 2018).
Synthesis for Organic Electronics : A straightforward synthesis method for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been developed, enabling its transformation into diverse molecules for use in π-conjugated materials for organic electronics (Arroyave et al., 2012).
Potential in Polymer Solar Cells : Donor-acceptor (D-A) copolymers with benzo[1,2-b:4,5-c′]dithiophene-4,8-dione as an acceptor unit show promise for efficient power conversion in polymer solar cells (Zhao et al., 2016).
Low Band Gap Polymers : Polymers containing benzo[1,2-b:4,5-c′]dithiophene-4,8-dione demonstrate promising photovoltaic properties with potential applications in green energy conversion (Cao et al., 2012).
Ultraviolet Light Emission : Protecting the diketone of benzo[1,2-b:6,5-b']dithiophene-4,5-dione with ethylene glycol produces isomers that effectively emit ultraviolet light, expanding the emission boundary of 3,3′-fused dithiophenes (Li & Kiefel, 2023).
Organic Solar Cells Synthesis : A monomer for polymer solar cells, 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene, was synthesized, providing insights into its structure and potential applications in solar energy (Zhu-chai, 2013).
Electron-Withdrawing Substitutions : Electron-withdrawing substitutions on BDTD and related compounds can improve the power conversion efficiency of organic solar cells by controlling the band gap and planar conformation (Saravanan et al., 2018).
Highly Efficient Polymer Solar Cells : Modulation of bridges in BDT-TPD based copolymers can achieve polymer solar cells with power conversion efficiency as high as 7.71% (Liu et al., 2015).
Air-Stable n-Type Organic Field-Effect Transistors : A novel semiconducting quinone derivative of benzo[1,2-b:4,5-c']dithiophene-4,8-dione enables the creation of air-stable n-type organic field-effect transistors with high electron mobility (Mamada et al., 2010).
properties
IUPAC Name |
thieno[2,3-f][1]benzothiole-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXRPJYVQQBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186030 | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione | |
CAS RN |
32281-36-0 | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32281-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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